3-(3,5-Di-tert-butylphenyl)pentanedioic acid
Description
Properties
Molecular Formula |
C19H28O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(3,5-ditert-butylphenyl)pentanedioic acid |
InChI |
InChI=1S/C19H28O4/c1-18(2,3)14-7-12(8-15(11-14)19(4,5)6)13(9-16(20)21)10-17(22)23/h7-8,11,13H,9-10H2,1-6H3,(H,20,21)(H,22,23) |
InChI Key |
SNYLRJBEVXRLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)CC(=O)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid typically involves the reaction of 3,5-di-tert-butylphenyl derivatives with appropriate reagents to introduce the pentanedioic acid group. One common method includes the use of Grignard reagents or organolithium compounds to form the desired product under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 3-(3,5-Di-tert-butylphenyl)pentanedioic acid.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butylphenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3,5-Di-tert-butylphenyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(3,5-Di-tert-butylphenyl)pentanedioic acid with five analogs, emphasizing structural variations, physicochemical implications, and commercial availability.
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (CAS 20170-32-5)
- Structural Differences : Replaces the pentanedioic acid chain with a propionic acid (three-carbon) backbone and introduces a hydroxyl group at the 4-position of the phenyl ring.
- The shorter carboxylic chain reduces molecular weight and may alter chelation or binding properties.
- Similarity Score : 1.00 (highest among analogs), indicating strong structural overlap but distinct functional group chemistry .
3-(2-Hydroxyphenyl)propanoic acid (CAS 495-78-3)
- Structural Differences: Features a 2-hydroxyphenyl group and a propanoic acid chain (one carboxylic group vs. two in the main compound).
- Lower steric hindrance compared to tert-butyl groups may enhance solubility in polar solvents.
- Similarity Score : 0.93, reflecting moderate structural resemblance but divergent substituent effects .
3-(2-Hydroxy-4-methylphenyl)pentanedioic acid (CAS 13443-37-3)
- Structural Differences : Combines a pentanedioic acid backbone with a 2-hydroxy-4-methylphenyl substituent.
- Implications: The methyl group at the 4-position introduces mild hydrophobicity, though less pronounced than tert-butyl groups. The hydroxyl group at the 2-position may confer acidity (lower pKa) compared to the main compound.
- Similarity Score : 0.91, highlighting comparable chain length but differing aromatic substitution patterns .
5-(3-(3-Carboxypropyl)-4-hydroxyphenyl)pentanoic acid (CAS 141102-12-7)
- Structural Differences : Contains an additional carboxypropyl side chain and a hydroxyl group on the phenyl ring.
- Higher polarity due to multiple carboxylic and hydroxyl groups may limit membrane permeability.
- Similarity Score : 0.90, indicating reduced structural alignment with the main compound .
3-(4-Nitrophenyl)pentanedioic acid (CAS 1014-23-9)
- Structural Differences : Substitutes the tert-butyl groups with a nitro group at the 4-position.
- Implications :
- The nitro group is strongly electron-withdrawing, increasing the acidity of carboxylic groups (lower pKa) compared to the electron-donating tert-butyl substituents.
- Nitro groups may enhance reactivity in electrophilic substitutions but reduce thermal stability.
- Commercial Data : Purity >95.0%, priced at JPY73,000 for 5g, suggesting specialized synthesis requirements .
Key Research Findings
Acidity Trends : Electron-withdrawing groups (e.g., nitro) increase carboxylic acid acidity, whereas electron-donating groups (e.g., tert-butyl) may raise pKa values.
Commercial Accessibility : The nitro-substituted analog (CAS 1014-23-9) is commercially available at high purity but commands a premium price, reflecting synthesis challenges absent in hydroxylated analogs .
Biological Activity
3-(3,5-Di-tert-butylphenyl)pentanedioic acid is an organic compound known for its unique structure and significant biological activities, particularly its antioxidant properties. This compound features a pentanedioic acid backbone substituted with a 3,5-di-tert-butylphenyl group, which enhances its stability and reactivity. This article provides a comprehensive overview of its biological activity, including antioxidant effects, anti-inflammatory properties, and potential therapeutic applications.
Antioxidant Properties
The primary biological activity of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid is its antioxidant capability. It effectively scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage. This property is crucial for various applications in pharmaceuticals and food preservation.
- Free Radical Scavenging : The sterically hindered phenolic structure allows the compound to donate hydrogen atoms to free radicals, neutralizing them.
- Inhibition of Lipid Peroxidation : By preventing the oxidation of lipids, the compound helps maintain cellular integrity.
Anti-inflammatory Effects
Beyond its antioxidant properties, studies suggest that 3-(3,5-Di-tert-butylphenyl)pentanedioic acid may exhibit anti-inflammatory effects. Research indicates that it can modulate inflammatory responses, potentially making it relevant in treating conditions characterized by chronic inflammation.
Case Studies
- Rheumatoid Arthritis : In silico analyses have shown that compounds similar to 3-(3,5-Di-tert-butylphenyl)pentanedioic acid can effectively bind to inflammatory markers such as interleukin-6 (IL-6), suggesting potential therapeutic applications in autoimmune diseases like rheumatoid arthritis .
- Metabolism Studies : A rat metabolism study highlighted the presence of metabolites related to this compound in urine samples, indicating systemic exposure and possible metabolic pathways that could be leveraged for therapeutic benefits .
Comparative Biological Activity
To understand the uniqueness of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid compared to other compounds with similar structures, a comparative analysis is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,6-Di-tert-butylphenol | Structure | Common antioxidant used in plastics. |
| 4-Hydroxy-2,6-di-tert-butylaniline | Structure | Used as a stabilizer in rubber; different functional groups affecting reactivity. |
| 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid | Structure | Exhibits similar antioxidant properties but differs in substituents. |
The sterically hindered structure of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid provides enhanced stability and reactivity compared to these similar compounds.
Applications
The biological activities of this compound open avenues for various applications:
- Pharmaceuticals : Potential use as an anti-inflammatory agent.
- Food Preservation : Utilized for its antioxidant properties to enhance shelf life.
- Cosmetics : May be included in formulations aimed at reducing oxidative stress on skin cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
